ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
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Description
Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95.
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Biological Activity
Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C8H14O4
- CAS Number : 144985-81-9
- IUPAC Name : this compound
- Physical State : Oil
- Purity : 95%
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:
- A375 (Human Melanoma) : IC50 = 5.7 μM
- A549 (Human Lung Adenocarcinoma) : IC50 < 10 μM
- K562 (Human Erythroleukemia) : % inhibition = 25.1%
These findings suggest that the compound may have selective cytotoxicity against certain cancer types while being less effective against others .
The cytotoxic activity of this compound appears to be linked to its ability to interfere with cellular proliferation pathways. Specifically, it has been shown to suppress endothelial cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), indicating potential applications in anti-angiogenic therapies .
Study on Anti-Cancer Properties
In a study published in MDPI, this compound was evaluated for its effects on various human cancer cell lines. The results indicated significant cytotoxic effects on melanoma and lung adenocarcinoma cells. The compound's mechanism was attributed to its interaction with cellular signaling pathways that regulate proliferation and survival .
Synthesis and Derivatives
The synthesis of this compound has been reported as an important intermediate in the production of other biologically active compounds. For instance, it serves as a precursor in the synthesis of montelukast sodium, a leukotriene receptor antagonist used in asthma treatment .
Research Findings Summary
Study | Cell Line | IC50/Activity | Notes |
---|---|---|---|
MDPI Study | A375 | 5.7 μM | Significant cytotoxicity observed |
MDPI Study | A549 | <10 μM | Selective activity noted |
MDPI Study | K562 | % inhibition = 25.1% | Moderate inhibition observed |
Properties
CAS No. |
1427158-39-1 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)8(5-10)3-6(8)4-9/h6,9-10H,2-5H2,1H3/t6-,8-/m1/s1 |
InChI Key |
QWJMMXIAENUVEY-HTRCEHHLSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@H]1CO)CO |
Canonical SMILES |
CCOC(=O)C1(CC1CO)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.